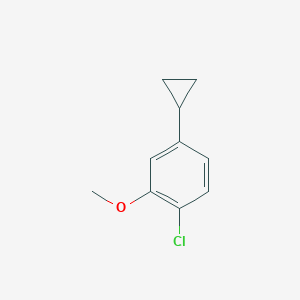

1-Chloro-4-cyclopropyl-2-methoxybenzene

Description

Properties

IUPAC Name |

1-chloro-4-cyclopropyl-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-12-10-6-8(7-2-3-7)4-5-9(10)11/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXMMZUJIFUNFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropylation via Alkylation of Chlorobenzene Derivatives

One common approach involves alkylation of 4-chlorobenzene acetonitrile or related intermediates with cyclopropyl methyl ketone under strongly basic conditions and phase transfer catalysis.

- Reactants: 4-chlorobenzene acetonitrile and cyclopropyl methyl ketone.

- Base: Strong bases such as sodium hydride (NaH), potassium hydride (KH), sodium amide (NaNH₂), or potassium amide (KNH₂).

- Phase Transfer Catalysts: Tetrabutylammonium salts (chloride, bromide, iodide), benzyltriethylammonium chloride.

- Solvents: Aromatic solvents like toluene, dimethylbenzene, or trimethylbenzene.

- Conditions: 20–80 °C, reaction times 3–6 hours.

- Work-up: pH neutralization, phase separation, solvent removal, and distillation.

This method yields intermediates such as 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone with high purity and yields up to 75–95% after distillation.

Hydrolysis and Acid-Catalyzed Transformations

Following formation of alkoxy derivatives or enol ethers, acid hydrolysis is employed to convert intermediates into the desired ketone or benzene derivatives.

- Hydrolysis agents: Hydrochloric acid (preferred), sulfuric acid, acetic acid.

- Solvent systems: Water or mixed aqueous-organic solvents (methanol, ethanol, isopropanol, tetrahydrofuran).

- Temperature: Mild, typically 20–40 °C.

- Reaction times: 3–10 hours.

This step converts alkoxy propylene derivatives to ketones or related benzene compounds with high selectivity.

Organophotocatalytic Cyclopropanation (Advanced Method)

Recent advances include organophotocatalytic cyclopropanation of olefins, which can be adapted for aromatic substrates with appropriate substituents.

- Catalysts: Organic photocatalysts at low loadings (0.5–10 mol %).

- Bases: 2,6-lutidine or similar mild bases.

- Solvent: Acetonitrile.

- Conditions: Ambient atmosphere, room temperature.

- Yields: Up to 97% under optimized conditions.

This method allows for selective cyclopropanation under mild conditions, with control over side reactions by balancing enolization and decomposition pathways.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions (Temp, Time) | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation with Phase Transfer | 4-chlorobenzene acetonitrile, cyclopropyl methyl ketone, NaH/KNH₂, TBAC/TBAB | 20–80 °C, 3–6 h | 75–95 | High purity, scalable, uses strong base |

| Acid Hydrolysis of Alkoxy Derivatives | Hydrochloric acid, aqueous-organic solvents | 20–40 °C, 3–10 h | High | Converts intermediates to ketone derivatives |

| Organophotocatalytic Cyclopropanation | Organic photocatalyst, 2,6-lutidine, MeCN | Room temp, ambient atmosphere | Up to 97 | Mild, selective, requires light and catalyst |

Research Findings and Notes

- The alkylation method using strong bases and phase transfer catalysts is well-established, providing high yields and purity with relatively simple work-up procedures.

- Acid hydrolysis conditions are mild and allow for selective conversion of alkoxy intermediates without decomposition.

- Organophotocatalytic cyclopropanation represents a modern, green chemistry approach, minimizing harsh reagents and enabling high selectivity, though it may require specialized equipment for light irradiation.

- Reaction optimization shows that bases and additives significantly influence yield and side reactions, particularly in photochemical methods.

- The choice of solvent and temperature critically affects product formation and purity in all methods.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-cyclopropyl-2-methoxybenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding substituted products.

Common Reagents and Conditions

Nitration: Nitric acid and sulfuric acid are commonly used reagents for nitration reactions.

Sulfonation: Sulfur trioxide or oleum can be used for sulfonation.

Halogenation: Halogens like bromine or iodine in the presence of a catalyst can be used for further halogenation.

Major Products Formed

Nitration: 1-Chloro-4-cyclopropyl-2-methoxy-3-nitrobenzene

Sulfonation: 1-Chloro-4-cyclopropyl-2-methoxy-3-sulfonic acid

Halogenation: 1-Bromo-4-cyclopropyl-2-methoxybenzene

Scientific Research Applications

1-Chloro-4-cyclopropyl-2-methoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-4-cyclopropyl-2-methoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of the chlorine atom and the cyclopropyl group influences the reactivity and selectivity of the compound in various chemical reactions .

Comparison with Similar Compounds

Key Observations :

- Reactivity : Unlike 1-Chloro-4-cyclopropyl-2-methoxybenzene, all three analogues contain acyl chloride groups (-COCl), which are highly reactive toward nucleophiles (e.g., water, amines). This makes them unsuitable for applications requiring hydrolytic stability .

Chlorinated Cyclopropylmethoxy Analogues

1-Chloro-4-(2,2-dichloro-cyclopropylmethoxy)-benzene (CAS: 144765-26-4, Molecular Weight: 251.54) is a closely related compound with additional chlorine atoms on the cyclopropane ring. Key differences include:

- Molecular Weight : Higher due to two additional chlorine atoms.

- Reactivity : The dichlorocyclopropyl group may increase electrophilicity, altering reaction pathways in cross-coupling or substitution reactions .

Biological Activity

1-Chloro-4-cyclopropyl-2-methoxybenzene, a compound with the molecular formula C10H11ClO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

1-Chloro-4-cyclopropyl-2-methoxybenzene features a chloro group and a methoxy group attached to a cyclopropyl-substituted benzene ring. Its structural formula is represented as follows:

The biological activity of 1-Chloro-4-cyclopropyl-2-methoxybenzene primarily arises from its ability to interact with various biological targets, including enzymes and receptors. The compound is hypothesized to function through the following mechanisms:

- Enzyme Inhibition : The presence of the chloro and methoxy groups may enhance binding affinity to specific enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound might act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to 1-Chloro-4-cyclopropyl-2-methoxybenzene exhibit significant antimicrobial properties. This includes efficacy against various bacterial strains and fungi. A study demonstrated that derivatives with similar structures showed inhibition zones of up to 15 mm against Staphylococcus aureus and Escherichia coli.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Anticancer Potential

Preliminary studies have suggested that 1-Chloro-4-cyclopropyl-2-methoxybenzene may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of substituted methoxybenzenes, revealing that 1-Chloro-4-cyclopropyl-2-methoxybenzene displayed notable activity against Gram-positive bacteria. The study emphasized structure-activity relationships that could guide further modifications for enhanced efficacy.

Case Study 2: Cancer Cell Inhibition

In a laboratory setting, researchers investigated the effects of this compound on A549 lung cancer cells. The findings indicated that treatment with varying concentrations led to significant apoptosis, suggesting a potential mechanism for anticancer activity mediated through reactive oxygen species (ROS) generation.

Q & A

Q. What are the critical safety considerations for handling 1-Chloro-4-cyclopropyl-2-methoxybenzene in laboratory settings?

Methodological Answer: This compound is classified under acute toxicity categories (oral, dermal, and inhalation; Category 4) per EU-GHS/CLP regulations . Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if ventilation is insufficient .

- Engineering Controls: Work in a fume hood with local exhaust ventilation to minimize inhalation risks .

- First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

- Incompatibilities: Avoid strong acids, bases, oxidizers, and reducing agents to prevent hazardous reactions .

Q. How should researchers design a stability assessment protocol for this compound under varying experimental conditions?

Methodological Answer:

- Thermal Stability: Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures. Note that combustion emits toxic fumes (e.g., CO, Cl⁻), requiring gas chromatography-mass spectrometry (GC-MS) for decomposition product analysis .

- Chemical Reactivity: Test stability in solvents (e.g., DMSO, ethanol) and under acidic/basic conditions (pH 1–14) using NMR or HPLC to monitor structural integrity .

- Storage Recommendations: Store in airtight containers at 2–8°C, away from light and moisture, based on analog compounds (e.g., 4-Methoxybenzylchloride) .

Q. What analytical techniques are recommended for characterizing 1-Chloro-4-cyclopropyl-2-methoxybenzene?

Methodological Answer:

- Structural Confirmation: Use H/C NMR and FT-IR to verify substituent positions (e.g., cyclopropyl, methoxy groups) .

- Purity Assessment: Employ HPLC with UV detection (λ = 254 nm) and GC-MS to identify impurities .

- Quantitative Analysis: Utilize gas chromatography (GC) with flame ionization detection (FID) for concentration measurements in reaction mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data (e.g., stability vs. decomposition under specific conditions)?

Methodological Answer:

- Controlled Replication: Repeat experiments under documented conditions (temperature, solvent, catalyst) to verify reproducibility. For example, test claims of "no hazardous reactions" against scenarios involving strong oxidizers .

- Computational Modeling: Apply density functional theory (DFT) to predict reaction pathways (e.g., cyclopropyl ring-opening under acidic conditions) .

- Cross-Validation: Compare results with structurally similar compounds (e.g., 4-chloro-2-methoxybenzene derivatives) to identify trends .

Q. What strategies are effective for assessing ecological risks when toxicity and biodegradability data are unavailable?

Methodological Answer:

- QSAR Models: Use quantitative structure-activity relationship (QSAR) tools (e.g., EPI Suite) to estimate toxicity (LC50, EC50) and biodegradation potential .

- Analog Extrapolation: Reference data from compounds with shared functional groups (e.g., chlorobenzene derivatives) to infer bioaccumulation or soil mobility .

- Microcosm Studies: Conduct small-scale biodegradation assays using soil/water samples to simulate environmental persistence .

Q. How can synthetic routes be optimized to improve yield and selectivity for this compound?

Methodological Answer:

- Retrosynthetic Analysis: Prioritize Friedel-Crafts alkylation or Ullmann coupling for cyclopropyl group introduction, leveraging steric effects of the methoxy group .

- Catalytic Screening: Test transition-metal catalysts (e.g., Pd/Cu) for cross-coupling efficiency. Monitor byproducts via LC-MS .

- Solvent Optimization: Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents to balance reaction rate and selectivity .

Q. What experimental designs are recommended to investigate the compound’s potential in medicinal chemistry applications?

Methodological Answer:

- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying cyclopropyl substituents) and screen against target enzymes/receptors using high-throughput assays .

- Metabolic Stability: Incubate with liver microsomes and analyze metabolites via LC-QTOF-MS to assess pharmacokinetic profiles .

- Toxicity Profiling: Use zebrafish embryos or in vitro cytotoxicity assays (e.g., MTT) to prioritize low-toxicity candidates .

Data Gaps and Mitigation Strategies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.